8-Methoxynaphthalene-1-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methoxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-14-11-7-3-5-9-4-2-6-10(8-13)12(9)11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLPAVAWVYNUBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471663 | |
| Record name | 8-Methoxynaphthalene-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35689-27-1 | |
| Record name | 8-Methoxy-1-naphthalenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35689-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methoxynaphthalene-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Structural Elucidation of 8 Methoxynaphthalene 1 Carbaldehyde and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic compounds. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.
¹H NMR Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In 8-methoxynaphthalene-1-carbaldehyde, the protons exhibit distinct chemical shifts due to the influence of the aromatic naphthalene (B1677914) core, the electron-withdrawing aldehyde group, and the electron-donating methoxy (B1213986) group.
The ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows characteristic signals for the aldehydic proton, the aromatic protons on the naphthalene ring, and the protons of the methoxy group. The aldehydic proton is significantly deshielded and appears as a singlet at a downfield chemical shift, generally above 10 ppm. The aromatic protons resonate in the region of 7.0-9.0 ppm, with their specific shifts and coupling patterns determined by their position relative to the substituents. The methoxy group protons appear as a sharp singlet, typically around 4.0 ppm.
For a closely related compound, 3-formylbenzonitrile, the aldehydic proton appears at 10.06 ppm (s, 1H). rsc.org The aromatic protons show complex splitting patterns based on their coupling with neighboring protons. rsc.org For instance, in 1-naphthaldehyde (B104281), a structural analog lacking the methoxy group, the aldehydic proton resonates at 10.35 ppm, and the aromatic protons are observed between 7.60 and 9.27 ppm. rsc.org
A summary of typical ¹H NMR data for this compound and a related analog is presented below.
| Proton Assignment | This compound (Predicted) | 1-Naphthaldehyde (Experimental) rsc.org |
| Aldehyde (-CHO) | ~10.1 ppm (s, 1H) | 10.35 ppm (s, 1H) |
| Naphthalene Aromatic (Ar-H) | ~7.0 - 8.2 ppm (m) | 7.60 - 9.27 ppm (m) |
| Methoxy (-OCH₃) | ~4.0 ppm (s, 3H) | N/A |
Note: 's' denotes a singlet, and 'm' denotes a multiplet. Data for this compound is estimated based on known substituent effects.
¹³C NMR Spectroscopic Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and electronic environment.
In this compound, the carbonyl carbon of the aldehyde group is highly deshielded and appears at the downfield end of the spectrum, typically in the range of 190-200 ppm. The aromatic carbons of the naphthalene ring resonate between 110 and 140 ppm. The carbon atom bearing the methoxy group (C-8) and the carbon of the aldehyde group (C-1) are distinguished from the other ring carbons. The methoxy carbon itself gives a signal around 55-60 ppm.
Experimental data for a related compound shows the aldehydic carbon at δ 190.0 ppm. rsc.org The aromatic carbons span a range from δ 113.7 to 137.3 ppm. rsc.org For the analog 1-naphthaldehyde, the carbonyl carbon is found at 193.6 ppm, and the aromatic carbons are observed between 124.9 and 136.7 ppm. rsc.org
A table summarizing the ¹³C NMR chemical shifts is provided below.
| Carbon Assignment | This compound (Predicted) | 1-Naphthaldehyde (Experimental) rsc.org |
| Aldehyde Carbonyl (C=O) | ~190 ppm | 193.6 ppm |
| Naphthalene Aromatic (Ar-C) | ~110 - 140 ppm | 124.9 - 136.7 ppm |
| Methoxy Carbon (-OCH₃) | ~56 ppm | N/A |
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships within a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY would show correlations between adjacent protons on the naphthalene ring, helping to trace the connectivity of the aromatic system. researchgate.netresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is particularly useful for connecting fragments of a molecule. Key HMBC correlations would be expected from the aldehydic proton to the C-1 and C-2 carbons of the naphthalene ring, and from the methoxy protons to the C-8 carbon, confirming the positions of the substituents. researchgate.netresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.netresearchgate.net For this compound, a NOESY experiment would show a correlation between the aldehydic proton and the proton at the C-2 position, as well as between the methoxy protons and the proton at the C-7 position, providing definitive evidence for the regiochemistry and conformation of the substituents.
Solid-State NMR Investigations of Molecular Packing and Interactions
While solution-state NMR provides information on individual molecules, solid-state NMR can probe the structure and dynamics of molecules in the crystalline state. This technique is sensitive to the local environment, including intermolecular interactions like hydrogen bonding and π-π stacking, which govern the molecular packing in the crystal lattice.
For a closely related analog, 2-methoxynaphthalene-1-carbaldehyde, X-ray crystallography has shown that molecules are linked through intermolecular C-H···O hydrogen bonds, forming chains. nih.gov The aldehyde and methoxy groups are slightly twisted out of the plane of the naphthalene ring. nih.gov A solid-state NMR study of this compound would be expected to reveal details about such intermolecular interactions. Different crystallographic forms (polymorphs) would give rise to distinct solid-state NMR spectra, reflecting the different packing arrangements.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy provide complementary information, primarily about the functional groups present in a molecule and its conjugated system.
Infrared (IR) Spectroscopic Analysis for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups. The IR spectrum of this compound would be dominated by absorptions corresponding to the carbonyl group, the C-O bond of the ether, and the aromatic C-H and C=C bonds.
The most prominent feature is the strong C=O stretching vibration of the aldehyde, which is expected in the region of 1680-1700 cm⁻¹. The exact position is influenced by conjugation with the naphthalene ring. The C-H stretch of the aldehyde proton typically appears as a pair of weak to medium bands around 2720 and 2820 cm⁻¹. The C-O stretching of the methoxy group would result in a strong absorption band around 1250 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region, and aromatic C-H stretching occurs above 3000 cm⁻¹.
For the parent compound 1-naphthaldehyde, a characteristic C=O stretch is observed, and for 1-methoxynaphthalene (B125815), the prominent C-O-C ether linkage vibrations are key identifiers. nih.govnih.gov
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Expected for this compound |
| Aromatic C-H Stretch | 3000 - 3100 | Present |
| Aldehyde C-H Stretch | 2700 - 2850 (often two bands) | Present |
| Aldehyde C=O Stretch | 1680 - 1715 (for aromatic aldehydes) | Strong absorption around 1690 cm⁻¹ |
| Aromatic C=C Stretch | 1400 - 1600 | Multiple bands |
| Ether C-O Stretch | 1200 - 1300 (for aryl ethers) | Strong absorption around 1250 cm⁻¹ |
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic systems like naphthaldehydes, UV-Vis spectra reveal characteristic absorption bands corresponding to π → π* and n → π* transitions.
The UV-Vis spectrum of 1-naphthalenecarboxaldehyde, the parent compound lacking the methoxy group, shows distinct absorption bands. nist.gov The introduction of a methoxy group, as in this compound, is expected to modulate these transitions. The electron-donating nature of the methoxy group can cause a bathochromic (red) shift in the absorption maxima due to its influence on the energy levels of the molecular orbitals.
In a study of a Schiff base derivative of the isomeric 4-methoxynaphthalene-1-carbaldehyde, the structure was characterized using UV-Vis spectroscopy in various solvents, indicating the sensitivity of the electronic structure to the surrounding environment. researchgate.net The specific absorption and emission maxima for this compound and its derivatives are dependent on the solvent polarity and the nature of the specific functional groups attached to the naphthalene core. These spectra are crucial for understanding the photophysical properties and potential applications in areas like optical materials.
Electronic Circular Dichroism (ECD) for Chiral Derivatives
Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light. nih.gov While this compound itself is achiral, chiral derivatives can be synthesized, and their absolute configurations can be determined using ECD.
The ECD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. Theoretical calculations, often at the Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT) level, are used to predict ECD spectra for different possible stereoisomers. rsc.org By comparing the experimentally measured spectrum with the calculated ones, the absolute configuration of the chiral center(s) can be confidently assigned.
Interestingly, recent studies have shown that even achiral molecules can exhibit chiral responses under specific conditions. arxiv.orgarxiv.org An achiral chromophore, when placed in a chiral environment or interacting with a chiral host, can display an induced ECD signal. nih.gov This phenomenon, known as induced chirality, has significant implications for understanding molecular interactions and for developing sensitive analytical methods. nih.gov Therefore, if a chiral derivative of this compound were synthesized, ECD would be an indispensable tool for its structural elucidation. nih.govrsc.orgarxiv.orgarxiv.org
Crystallographic Analysis
Single-Crystal X-ray Diffraction Studies of Molecular and Crystal Structures
Single-crystal X-ray diffraction provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid. springernature.com While a specific structure for this compound was not found in the search, detailed crystallographic data is available for its close isomer, 2-methoxynaphthalene-1-carbaldehyde, which offers significant insight into the expected structural features. nih.gov
The study of 2-methoxynaphthalene-1-carbaldehyde revealed that it crystallizes in the monoclinic space group P2₁/c. nih.gov The aldehyde and methoxy groups are found to be slightly twisted relative to the naphthalene ring system. nih.gov This type of detailed structural information is fundamental for understanding the molecule's conformation and packing in the solid state.
Crystal Data for 2-Methoxynaphthalene-1-carbaldehyde
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₀O₂ |
| Molecular Weight | 186.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.689 (3) |
| b (Å) | 14.155 (4) |
| c (Å) | 7.667 (2) |
| β (°) | 94.805 (4) |
| Volume (ų) | 939.7 (5) |
| Z | 4 |
Data sourced from a study on 2-methoxynaphthalene-1-carbaldehyde. nih.gov
Analysis of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The stability of a crystal lattice is governed by a network of intermolecular interactions. In the crystal structure of 2-methoxynaphthalene-1-carbaldehyde, molecules are linked into chains along the c-axis by weak C—H⋯O hydrogen bonds. nih.gov
In related Schiff base derivatives of methoxynaphthalene carbaldehydes, a richer variety of interactions has been observed. For instance, the crystal structure of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol features C—H⋯O hydrogen bonds that form inversion dimers. researchgate.net Furthermore, this structure exhibits parallel-displaced π–π stacking interactions between naphthalene rings and C—H⋯π interactions, which together create a three-dimensional supramolecular assembly. researchgate.net Similarly, the structure of (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine is stabilized by C—H⋯π interactions. nih.gov These non-covalent interactions are critical in dictating the molecular packing and, consequently, the material's physical properties.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Interatomic Contacts
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.net By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify regions of significant intermolecular contact. researchgate.net
This analysis, when applied to analogs of this compound, provides a detailed breakdown of the various interatomic contacts that contribute to the crystal packing. The Hirshfeld surface is complemented by two-dimensional fingerprint plots, which summarize the distribution of these contacts.
For example, in a Schiff base containing a 2-ethoxynaphthalene (B165321) moiety, Hirshfeld analysis revealed that the most significant contributions to the crystal packing are from H⋯H (67.2%) and C⋯H/H⋯C (26.7%) contacts. nih.gov In another derivative, the analysis also highlighted the predominance of dispersion forces. researchgate.net The red spots on a d_norm mapped surface indicate strong contacts, such as hydrogen bonds. nih.gov
Typical Contributions of Interatomic Contacts from Hirshfeld Surface Analysis of Naphthalene Derivatives
| Interaction Type | Percentage Contribution (Example 1) nih.gov | Percentage Contribution (Example 2) nih.gov |
|---|---|---|
| H···H | 67.2% | 41.7% |
| C···H/H···C | 26.7% | 18.8% |
| C···C | 2.5% | 10.9% |
| O···H/H···O | 0.2% | 8.5% |
| N···H/H···N | 1.4% | 1.3% |
| C···O/O···C | 2.0% | 1.4% |
Data sourced from studies on related naphthalene derivatives. nih.govnih.gov
This quantitative approach allows for a nuanced understanding of the forces that stabilize the crystal structure, going beyond the simple identification of individual hydrogen bonds or stacking interactions. researchgate.netnih.govresearchgate.net
Reactivity Profiles and Mechanistic Investigations of 8 Methoxynaphthalene 1 Carbaldehyde
Reactions at the Aldehyde Moiety
The aldehyde group is a primary site for a variety of chemical reactions, including condensations, nucleophilic additions, and redox processes.
The reaction of an aldehyde with a primary amine to form a Schiff base, or imine, is a fundamental condensation reaction. youtube.comyoutube.com This process is typically catalyzed by either acid or base and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final product. nih.gov The formation of Schiff bases is a reversible reaction, and the removal of water can drive the equilibrium towards the product side. youtube.com
Schiff bases derived from aromatic aldehydes, such as 8-methoxynaphthalene-1-carbaldehyde, are generally more stable than those from aliphatic aldehydes due to conjugation. researchgate.net These compounds are of significant interest in coordination chemistry as they can act as ligands, forming stable complexes with various metal ions. nih.govresearchgate.net
Table 1: Examples of Schiff Base Formation
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| Aldehyde/Ketone | Primary Amine | Acid or Base | Schiff Base (Imine) |
| This compound | Primary Amine | Catalytic Acid/Heat | N-substituted imine |
This table illustrates the general conditions for Schiff base formation.
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. One such reaction is the formation of oximes through the reaction with hydroxylamine (B1172632). This reaction proceeds via a nucleophilic addition mechanism, similar to Schiff base formation, and is also pH-dependent.
The formyl group of this compound can undergo both oxidation and reduction. Oxidation typically converts the aldehyde to a carboxylic acid, while reduction yields a primary alcohol. These transformations are crucial steps in the synthesis of various derivatives. For instance, the reduction of the aldehyde to a primary alcohol is a step in the synthesis of agomelatine. google.com
Table 2: Oxidation and Reduction of the Formyl Group
| Starting Material | Reagent | Product | Transformation |
| This compound | Oxidizing Agent (e.g., KMnO4, CrO3) | 8-Methoxynaphthalene-1-carboxylic acid | Oxidation |
| This compound | Reducing Agent (e.g., NaBH4, LiAlH4) | (8-Methoxynaphthalen-1-yl)methanol | Reduction |
This table provides an overview of typical oxidation and reduction reactions of the formyl group.
Reactivity of the Naphthalene (B1677914) Ring System
The naphthalene ring of this compound is an aromatic system that can undergo electrophilic substitution reactions. The regioselectivity of these reactions is governed by the electronic effects of the existing methoxy (B1213986) and formyl substituents.
Electrophilic aromatic substitution (EAS) is a key class of reactions for functionalizing aromatic rings. masterorganicchemistry.com The rate and regioselectivity of EAS are strongly influenced by the nature of the substituents already present on the ring. Electron-donating groups (EDGs) activate the ring towards substitution and are typically ortho-, para-directing. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and are generally meta-directing.
In this compound, the methoxy group (-OCH3) is a strong electron-donating group due to resonance, activating the naphthalene ring. The formyl group (-CHO) is an electron-withdrawing group, deactivating the ring. The directing effects of these two substituents will determine the position of further substitution. The activating, ortho-, para-directing effect of the methoxy group and the deactivating, meta-directing effect of the aldehyde group will influence the position of incoming electrophiles.
The combined electronic effects of the methoxy and aldehyde groups dictate the regioselectivity of transformations on the naphthalene core. For instance, in electrophilic substitution reactions, the incoming electrophile will preferentially add to the positions most activated by the methoxy group and least deactivated by the aldehyde group. A detailed analysis of the resonance structures is required to predict the most likely sites of substitution.
Conversely, nucleophilic aromatic substitution (NAS) can occur if a suitable leaving group is present on the ring. masterorganicchemistry.com In NAS, electron-withdrawing groups enhance the reaction rate by stabilizing the negatively charged intermediate. masterorganicchemistry.com The presence of the electron-withdrawing formyl group would facilitate such reactions, with the regioselectivity being dependent on the position of the leaving group relative to the substituents. masterorganicchemistry.com
Peri-Interactions and Intramolecular Effects on Reactivity
The reactivity of this compound is profoundly influenced by the spatial proximity of the methoxy group at the C8 position and the carbaldehyde group at the C1 position. This arrangement leads to significant peri-interactions, a phenomenon characteristic of 1,8-disubstituted naphthalenes. kiku.dkresearchgate.net These interactions arise because the substituents are closer than a typical ortho-relationship, which can induce considerable strain and distortion in the otherwise planar naphthalene ring system. nih.govchemrxiv.org This inherent strain is a key factor governing the molecule's chemical behavior, often leading to unique reactivity pathways compared to other substituted naphthaldehydes. kiku.dkresearchgate.net
Electronic and Steric Influences of Peri-Substituents
The chemical behavior of this compound is a direct consequence of the interplay between electronic and steric effects originating from its peri-substituents.
Electronic Influences: Substituents on an aromatic ring modify its reactivity by altering electron density through inductive and resonance effects. numberanalytics.comlibretexts.org The methoxy group (-OCH₃) is a strong electron-donating group through resonance, which typically activates an aromatic ring towards electrophilic attack. libretexts.org In this compound, this electronic effect increases the electron density of the naphthalene system. Studies on similar naphthaldehydes have demonstrated that higher electron density at the peri-position can direct certain reactions, such as palladium-catalyzed C-H activation, to that site. nih.gov However, the steric repulsion inherent in the peri-interaction can force the methoxy group to twist out of the plane of the naphthalene ring. researchgate.net This loss of coplanarity may reduce the efficiency of the resonance-based electron donation, thereby modulating its activating influence. researchgate.net The aldehyde group, conversely, is an electron-withdrawing group, deactivating the ring. The ultimate reactivity of the molecule is thus a complex balance between the steric hindrance and the opposing electronic effects of the two peri-substituents.
Modeling Incomplete Nucleophilic Attack in Peri-Substituted Systems
The significant steric hindrance imposed by the peri-substituent in compounds like this compound presents a substantial barrier to nucleophilic attack at the aldehyde carbon. Experimental studies on analogous peri-substituted systems highlight this challenge. For example, attempts to perform nucleophilic addition reactions on 1-acyl-8-pyrrolylnaphthalenes using strong nucleophiles like n-BuLi, DIBAL-H, and LiAlH₄ were unsuccessful at low temperatures, and heating the reactions resulted in the formation of intractable mixtures, demonstrating the difficulty in achieving clean nucleophilic addition. mdpi.com
To rationalize such experimental observations and predict reactivity, computational modeling, particularly using Density Functional Theory (DFT), has become an invaluable tool. While direct modeling of nucleophilic attack on this compound is not widely published, DFT calculations on related systems illustrate the approach. For instance, in studies of palladium-catalyzed C-H methylation of 1-naphthaldehydes, DFT calculations were used to investigate the energy profiles of competing reaction pathways. nih.gov These models showed that the transition state for C-H activation at the peri-position had a significantly lower energy barrier (ΔG‡ = 11.9 kcal/mol) compared to activation at the ortho-position (ΔG‡ = 16.5 kcal/mol). nih.gov This computational result successfully explained the experimentally observed preference for peri-methylation. nih.gov Such modeling provides quantitative insight into how peri-interactions steer reaction outcomes by revealing the energetics of different transition states, thereby explaining phenomena like incomplete or failed nucleophilic attacks.
Role of the Tertiary Amino Effect in Rearrangement Reactions
While this compound itself does not possess an amino group, the reactivity of its close structural analog, 8-(N,N-dialkylamino)naphthalene-1-carbaldehyde, offers a compelling example of intramolecular reactivity driven by peri-interactions, known as the "tert-amino effect". researchgate.net This effect involves the intramolecular transfer of a hydride ion from the N,N-dialkylamino group to the electron-deficient aldehyde group at the peri-position. researchgate.net
This hydride transfer initiates a cascade of transformations, including cyclization and rearrangement, to yield novel fused-ring systems such as naphthazepines and naphthazonines. researchgate.net Mechanistic investigations support that the process is triggered by the spatial proximity and electronic complementarity of the donor (amino) and acceptor (aldehyde) groups, a direct consequence of their peri-relationship. researchgate.net The reaction can proceed through isolable vinyl intermediates or via the formation of transient benzo[de]quinolinium derivatives. researchgate.net This phenomenon underscores how a substituent at the 8-position can function as an internal reagent, dramatically altering the expected reactivity of the aldehyde at the 1-position. The principles of the tert-amino effect highlight the potential for unique, intramolecular reaction pathways in any 1,8-disubstituted naphthalene where the substituents have complementary chemical functionalities.
Kinetic and Thermodynamic Studies of Reactions
Quantitative studies on the kinetics and thermodynamics of reactions involving peri-substituted naphthaldehydes provide crucial data on reaction rates and feasibility. While specific studies focusing exclusively on this compound are limited, research on closely related systems reveals the energetic principles at play.
Thermodynamic data, such as the change in Gibbs free energy (ΔG), indicates the spontaneity of a reaction. For example, in a reaction involving a peri-substituted naphthalene derivative, the intermolecular cycloaddition was found to be highly favorable with a calculated ΔG of -82.0 kcal/mol, whereas a competing intramolecular cyclization was less favored, with a ΔG of -37.6 kcal/mol. researchgate.net In a separate study, the presence of an 8-peri-methoxy group was found to facilitate a cyclodehydration reaction, making it more favorable by approximately 4.9 kcal/mol compared to an alternative pathway. researchgate.net
Kinetic data, often expressed as the activation energy (ΔG‡), describes the energy barrier that must be overcome for a reaction to proceed. DFT calculations on the C-H methylation of 1-naphthaldehydes showed that the reaction is kinetically favored at the peri-position, with a calculated activation energy of 11.9 kcal/mol, compared to the 16.5 kcal/mol barrier for the ortho-position. nih.gov Competition experiments further supported this, demonstrating that electron-rich naphthaldehydes undergo peri-methylation faster than electron-deficient ones, confirming the influence of electronic effects on the reaction kinetics. nih.gov
These studies collectively show that the peri-methoxy group in this compound is expected to significantly influence both the thermodynamic stability of products and the kinetic barriers of reaction pathways.
Table 1. Selected Kinetic and Thermodynamic Data for Reactions of Peri-Substituted Naphthaldehydes. This table summarizes reported energy values for reactions involving naphthaldehydes with substituents in the peri-position, illustrating the energetic landscape governing their reactivity. researchgate.netnih.gov
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 8-methoxynaphthalene-1-carbaldehyde. These calculations provide valuable insights into the molecule's optimized geometry, electronic structure, and spectroscopic characteristics.
Geometry Optimization and Electronic Structure Determination
Theoretical studies have focused on determining the most stable three-dimensional arrangement of atoms in this compound through geometry optimization. In a related compound, 2-methoxynaphthalene-1-carbaldehyde, it was found that the aldehyde and methoxy (B1213986) groups are slightly twisted relative to the naphthalene (B1677914) ring system. nih.gov Specifically, the C10—C1—C11—O1 and C12—O2—C2—C3 dihedral angles were calculated to be 10.6(3)° and 8.4(2)°, respectively. nih.gov The carbonyl oxygen atom was found to deviate from the plane of the naphthalene ring by 0.027(2) Å. nih.gov
In a study of a Schiff base derivative of 4-methoxynaphthalene-1-carbaldehyde, DFT calculations at the M06-2X/6-311+G(d) level of theory were employed for geometry optimization. researchgate.net The optimized structure of this related molecule revealed a twisted conformation. researchgate.netiucr.org The agreement between the calculated geometries and experimental X-ray crystallographic data is often assessed by the root-mean-square error (RMSE), with lower values indicating better agreement, particularly in polar solvents. iucr.orgiucr.org
Table 1: Selected Optimized Geometrical Parameters for a Derivative of 4-Methoxynaphthalene-1-carbaldehyde
| Parameter | Bond Length (Å) / Angle (°) |
| C=N bond length | 1.2741 (14) |
| Inclination of naphthalene to phenol (B47542) ring | 33.41 (4) |
This data is for (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, a derivative of 4-methoxynaphthalene-1-carbaldehyde. iucr.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are utilized to predict spectroscopic data, which can then be compared with experimental results for validation.
NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the electronic environment of the nuclei. oregonstate.edu For aromatic compounds like benzaldehyde, a related structure, the protons on the benzene (B151609) ring typically resonate between 7.51 and 7.87 ppm, while the aldehyde proton (CHO) is significantly downfield, around 10.0 ppm, due to the deshielding effect of the electronegative oxygen atom. docbrown.info In 1-methoxynaphthalene (B125815), the methoxy group protons appear around 3.863-3.963 ppm. chemicalbook.com
Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) spectroscopy. nih.gov For a Schiff base derivative of 4-methoxynaphthalene-1-carbaldehyde, the characteristic imine (C=N) stretching band was observed at 1568 cm⁻¹, and the hydroxyl (–OH) stretching band was found at 3348 cm⁻¹. iucr.org Theoretical calculations for similar molecules, like quinoline-2-carbaldehyde benzoyl hydrazone, have shown good agreement with experimental IR data, with scaling factors often applied to the calculated frequencies to improve correlation. researchgate.net
Table 2: Predicted vs. Experimental Vibrational Frequencies for a Derivative of 4-Methoxynaphthalene-1-carbaldehyde
| Vibrational Mode | Experimental Frequency (cm⁻¹) |
| C=N stretch | 1568 |
| O-H stretch | 3348 |
| Aromatic C-H stretch | 2931–2846 |
| Aromatic C=C stretch | 1512 |
This data is for (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol. iucr.org
Conformational Analysis and Energy Landscapes
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For a derivative of 4-methoxynaphthalene-1-carbaldehyde, a twisted conformation was identified as a stable structure. researchgate.netiucr.org The potential energy surface of a molecule reveals the energy changes associated with rotations around single bonds, helping to identify the most stable conformers and the energy barriers between them.
Reaction Pathway Studies and Transition State Characterization
Computational chemistry can be used to model chemical reactions, mapping out the energy profile along the reaction coordinate. This includes identifying the transition state, which is the highest energy point along the reaction pathway. For example, in cycloaddition reactions, Frontier Molecular Orbital (FMO) theory can be used to predict the feasibility of a reaction pathway. wikipedia.orgnih.gov While specific reaction pathway studies for this compound are not detailed in the provided context, the synthesis of a Schiff base from 4-methoxynaphthalene-1-carbaldehyde involves the reaction with an amine, a process that could be theoretically modeled to understand its mechanism. iucr.orgiucr.org
Analysis of Reactivity Descriptors
Reactivity descriptors are theoretical quantities that help predict the chemical reactivity of a molecule.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. nih.gov A small HOMO-LUMO gap generally indicates high chemical reactivity and lower kinetic stability. researchgate.net For the parent compound, naphthalene, DFT calculations have determined the HOMO-LUMO gap to be approximately 4.75 eV. samipubco.com In a study on a different molecular system, a smaller HOMO-LUMO gap in a solvent like water compared to DMSO suggested higher reactivity in the aqueous environment. aimspress.com The distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for nucleophilic and electrophilic attack. researchgate.netbhu.ac.in
Table 3: HOMO-LUMO Energy Gaps for Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Naphthalene | -6.13 | -1.38 | 4.75 |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |
Note: The values for the second compound appear to be in a different unit or from a different calculation level, highlighting the importance of consistent computational methods for comparison. nih.govsamipubco.com
Global and Local Reactivity Indices (e.g., Fukui Functions, Dual Descriptor)
To predict how and where a molecule will react, chemists use reactivity descriptors derived from conceptual DFT. These indices provide insight into the molecule's susceptibility to electrophilic or nucleophilic attack.
Global reactivity descriptors provide a general sense of the molecule's reactivity. Key descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Electronic Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system.
Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.
Local reactivity descriptors pinpoint specific atomic sites within the molecule that are most likely to be involved in a reaction.
Fukui Functions (f(r)) : This function identifies the most reactive sites in a molecule. It indicates the change in electron density at a specific point when an electron is added to or removed from the system.
f+(r) corresponds to the site for a nucleophilic attack (where an electron is added).
f-(r) corresponds to the site for an electrophilic attack (where an electron is removed).
f0(r) corresponds to the site for a radical attack.
Dual Descriptor (Δf(r)) : This descriptor provides a more precise picture by simultaneously considering the propensity for both donating and accepting electrons. A positive value of Δf(r) indicates that the site is electrophilic, while a negative value signifies a nucleophilic site.
For a molecule like this compound, one would expect the carbonyl carbon of the aldehyde group to be a primary electrophilic site, while the oxygen atoms and the π-system of the naphthalene rings would exhibit nucleophilic character. Precise values for these descriptors would require specific DFT calculations.
Aromaticity Assessment of Naphthalene Systems
Aromaticity is a fundamental concept in chemistry, and for polycyclic systems like naphthalene, its quantification is complex. Various computational methods are used to assess the degree of aromaticity in the fused rings.
Harmonic Oscillator Model of Aromaticity (HOMA) Indices
The HOMA index is a geometry-based measure of aromaticity. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. The HOMA index is calculated using the following formula:
HOMA = 1 - [α/n * Σ(R_opt - R_i)^2]
where:
n is the number of bonds in the ring.
α is a normalization constant.
R_opt is the optimal bond length for an aromatic bond.
R_i is the actual bond length.
A HOMA value close to 1 indicates high aromaticity, while values close to 0 or negative values suggest a non-aromatic or anti-aromatic character, respectively. For naphthalene systems, HOMA analysis typically shows that the individual rings are less aromatic than benzene, a consequence of bond fixation. In substituted naphthalenes, the electronic effects of the substituents can further modulate the HOMA values of the individual rings.
Topological Analysis of Electron Density
The topological analysis of the electron density (ρ(r)), as developed in the Quantum Theory of Atoms in Molecules (QTAIM), provides another way to characterize chemical bonding and aromaticity. researchgate.net This method analyzes the critical points of the electron density. For aromatic systems, the properties at the bond critical points (BCPs) between carbon atoms in the ring are of particular interest. Key indicators include:
Electron density at the BCP (ρ_BCP): Higher values are associated with greater bond order.
Laplacian of the electron density (∇²ρ_BCP): The sign of the Laplacian indicates the nature of the interaction.
Ellipticity (ε): Measures the deviation of the electron density from cylindrical symmetry around the bond axis and is related to the π-character of the bond.
In naphthalene, the BCPs of the C-C bonds within the rings show characteristics of covalent bonds with significant π-character, confirming their aromatic nature. researchgate.net
Non-Covalent Interaction Analysis (e.g., Reduced Density Gradient, Quantum Theory of Atoms in Molecules (QTAIM))
Non-covalent interactions (NCIs) are crucial for understanding the crystal packing, molecular recognition, and supramolecular chemistry of compounds like this compound.
The Reduced Density Gradient (RDG) is a powerful tool for visualizing and characterizing weak interactions. It is a function of the electron density and its first derivative. Plotting the RDG against the electron density allows for the identification of different types of non-covalent interactions:
Hydrogen bonds appear as strong, attractive interactions.
Van der Waals interactions are characterized by weaker electron density.
Steric repulsion is identified by strong, repulsive interactions.
These interactions are typically visualized as surfaces in 3D space, color-coded to indicate their nature and strength. For this compound, one would expect to find intramolecular interactions between the peri-positioned methoxy and carbaldehyde groups, as well as intermolecular C-H···O hydrogen bonds and π-π stacking interactions in the solid state. nih.gov
QTAIM can also be used to analyze non-covalent interactions. The presence of a bond path and a BCP between two atoms is a clear indicator of an interaction. The topological properties at this BCP can quantify the strength and nature of the interaction, distinguishing between shared-shell (covalent) and closed-shell (non-covalent) interactions. researchgate.net
Synthesis and Academic Characterization of Derivatives and Functional Analogs
Derivatives through Aldehyde Functional Group Modification
The aldehyde functional group is a versatile handle for a wide range of chemical transformations, enabling the synthesis of corresponding acids, alcohols, esters, and various carbon-nitrogen double-bonded compounds.
Preparation of Corresponding Carboxylic Acids, Alcohols, and Esters
The aldehyde moiety of 8-methoxynaphthalene-1-carbaldehyde can be readily oxidized or reduced to yield other important functional groups.
Carboxylic Acids: The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation in organic synthesis. For naphthaldehydes, this can be effectively achieved using standard oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions can convert the formyl group into a carboxyl group, yielding 8-methoxynaphthalene-1-carboxylic acid. evitachem.com This transformation is a common step in the synthesis of more complex molecules where a carboxylic acid functionality is required. evitachem.com
Alcohols: The reduction of the aldehyde group provides the corresponding primary alcohol, (8-methoxynaphthalen-1-yl)methanol. This can be accomplished using a variety of reducing agents. google.com Common laboratory-scale reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol, or lithium aluminium hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran. google.com These hydride reagents efficiently deliver a hydride ion to the electrophilic carbonyl carbon, which upon workup yields the primary alcohol.
Esters: Esters are typically synthesized from the corresponding carboxylic acid. Therefore, a two-step sequence from this compound is employed: initial oxidation to 8-methoxynaphthalene-1-carboxylic acid, followed by esterification. The Fischer esterification is a classic method where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The alcohol is often used in excess to drive the equilibrium towards the ester product. masterorganicchemistry.com For instance, reacting 8-methoxynaphthalene-1-carboxylic acid with methanol would yield methyl 8-methoxynaphthalene-1-carboxylate.
Table 1: Summary of Aldehyde Group Modifications
| Target Derivative | Precursor | Typical Reagents | Reaction Type |
|---|---|---|---|
| 8-Methoxynaphthalene-1-carboxylic acid | This compound | KMnO₄ or CrO₃ | Oxidation |
| (8-Methoxynaphthalen-1-yl)methanol | This compound | NaBH₄ or LiAlH₄ | Reduction |
| Alkyl 8-methoxynaphthalene-1-carboxylate | 8-Methoxynaphthalene-1-carboxylic acid | Alcohol (e.g., ROH), H₂SO₄ | Fischer Esterification |
Formation of Imines, Oximes, and Hydrazones
The reaction of the aldehyde group with primary amines and related nitrogen-based nucleophiles leads to the formation of compounds featuring a carbon-nitrogen double bond (C=N). These reactions are typically acid-catalyzed and involve the elimination of a water molecule. lumenlearning.comlibretexts.org
Imines (Schiff Bases): Imines, also known as Schiff bases, are formed by the condensation of an aldehyde with a primary amine. masterorganicchemistry.comlibretexts.org The reaction of this compound with a primary amine (R-NH₂) under appropriate pH control (typically mildly acidic, around pH 4-5) yields the corresponding N-substituted imine. lumenlearning.comlibretexts.org Naphthaldehyde derivatives are known starting materials for the synthesis of various Schiff bases. nih.gov
Oximes: Oximes are prepared through the reaction of an aldehyde with hydroxylamine (B1172632) (NH₂OH). ijprajournal.com This reaction is a reliable method for the characterization and purification of carbonyl compounds due to the highly crystalline nature of oximes. nih.govresearchgate.net The reaction is generally carried out by treating this compound with hydroxylamine hydrochloride, often in the presence of a mild base like pyridine (B92270) or sodium carbonate to liberate the free hydroxylamine. researchgate.netresearchgate.net A study on the closely related (E)-2-hydroxy-8-methoxy-1-naphthaldehyde demonstrates its conversion to the corresponding oxime using hydroxylamine hydrochloride in methanol. researchgate.net
Hydrazones: Hydrazones are synthesized by reacting an aldehyde with hydrazine (B178648) (H₂N-NH₂) or its substituted derivatives (e.g., phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine). dergipark.org.tr The general method involves the condensation of the aldehyde with the hydrazine derivative, often in an alcoholic solvent. nih.gov These reactions are fundamental in organic synthesis and can be applied to this compound to produce the corresponding hydrazone derivatives. dergipark.org.trresearchgate.net
Derivatives through Methoxy (B1213986) Group Manipulation
The methoxy group on the naphthalene (B1677914) ring can also be a site for chemical modification, primarily through cleavage to a hydroxyl group, which can then be used to introduce other alkoxy analogs.
Synthesis of Hydroxynaphthalene-1-carbaldehydes
The conversion of the 8-methoxy group to an 8-hydroxy group involves the cleavage of the methyl-aryl ether bond. This demethylation reaction is a key step in accessing the corresponding phenol (B47542) derivative, 8-hydroxynaphthalene-1-carbaldehyde. A standard and effective reagent for this transformation is boron tribromide (BBr₃). The reaction typically proceeds by treating the methoxy-substituted compound with BBr₃ in an inert solvent like dichloromethane, followed by an aqueous workup to liberate the hydroxyl group. This method allows for the selective cleavage of aryl methyl ethers.
Exploration of Other Alkoxy Analogs
Once the 8-hydroxynaphthalene-1-carbaldehyde is synthesized via demethylation, the resulting hydroxyl group can be alkylated to generate a variety of other alkoxy analogs. The Williamson ether synthesis is the most common method for this purpose. This reaction involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride or potassium carbonate) to form a nucleophilic phenoxide, which is then reacted with an alkyl halide (e.g., ethyl iodide, propyl bromide) to form the desired ether. This strategy allows for the synthesis of a homologous series of 8-alkoxynaphthalene-1-carbaldehydes (e.g., 8-ethoxy, 8-propoxy). The synthesis of naphthalenes with various alkoxy chains, such as dioctyloxy groups, has been demonstrated in the literature, highlighting the feasibility of this approach. nih.gov
Naphthalene Ring Substituted Analogs
Introducing additional substituents onto the naphthalene ring system of this compound leads to a vast library of functional analogs with modified electronic and steric properties. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the existing methoxy and formyl groups must be considered. Examples of such analogs reported in the chemical literature include:
Halogenated Analogs: Direct halogenation can introduce bromine or chlorine atoms onto the ring. An important example of a related substituted analog is 8-Bromo-1-naphthaldehyde, which can serve as a precursor for further functionalization through cross-coupling reactions. ambeed.com
Additional Alkoxy Groups: Analogs with multiple alkoxy groups are also known. For instance, 4,8-Dimethoxy-naphthalene-1-carbaldehyde features an additional methoxy group at the C-4 position, which would significantly alter the molecule's electronic properties. matrixscientific.com
Complex Substituents: More complex functionalities can be built onto the naphthalene core. For example, synthetic routes have been developed for various ring-substituted naphthalene-1-carboxanilides, which are derived from the corresponding carboxylic acids. mdpi.comnih.gov Furthermore, elaborate structures such as 3-carboranyl-1,8-naphthalimide derivatives have been synthesized, demonstrating the capacity for extensive modification of the naphthalene scaffold. mdpi.com
Halogenated Naphthalene-1-carbaldehydes as Synthetic Intermediates
While direct halogenation of this compound is not extensively detailed in the reviewed literature, the synthesis of halogenated naphthaldehydes is a well-established strategy for creating versatile synthetic intermediates. For instance, the synthesis of N-substituted 4-fluoro-1,8-naphthalimides has been achieved starting from acenaphthene, proceeding through a 5-fluoroacenaphthene intermediate which is then oxidized to 4-fluoro-1,8-naphthalic anhydride (B1165640). nuph.edu.uaresearchgate.net This anhydride can then be converted to the corresponding imide. nuph.edu.uaresearchgate.net This multi-step approach highlights a common strategy for introducing halogens onto the naphthalene scaffold, which can subsequently be transformed into a variety of functional groups. Such halogenated naphthaldehydes are pivotal in cross-coupling reactions and nucleophilic substitutions, paving the way for the synthesis of more complex derivatives.
Introduction of Nitrogen-Containing Substituents
The aldehyde group of this compound readily undergoes condensation reactions with various nitrogen-containing nucleophiles to form imines or enamines, which are key intermediates in the synthesis of a wide array of heterocyclic compounds. The reaction of 2-oxo-2H-chromene-3-carbaldehydes with isocyanides and anilines has been shown to produce chromeno[4,3-b]pyrrol-4(1H)-ones through a multicomponent reaction and cyclization strategy. nih.gov This demonstrates the utility of aldehyde-bearing aromatic compounds in constructing nitrogenous heterocyclic systems.
Furthermore, the synthesis of 1,8-naphthalimide-1,2,3-triazole derivatives has been accomplished starting from acenaphthylene. nih.gov The process involves oxidation to 1,8-naphthalic anhydride, followed by acylation and alkylation to introduce a handle for a 1,3-dipolar cycloaddition with azides, thereby forming the triazole ring. nih.gov This methodology could potentially be adapted for derivatives of this compound to introduce triazole moieties.
Formation of Fused and Polycyclic Systems
The construction of fused and polycyclic systems containing the naphthalene framework is a significant area of research, leading to compounds with interesting photophysical and biological properties. This compound can serve as a key building block in the synthesis of such complex molecules.
Naphtho-Fused Heterocycles (e.g., Benzimidazoles, Azepines, Benzazonines)
The synthesis of naphtho-fused nitrogen heterocycles is a prominent application of naphthaldehyde derivatives. For example, naphtho[1,8-ef] nih.govrsc.orgdiazepines have been prepared from 1,8-diaminonaphthalene (B57835) and hydrazonoyl chlorides. nih.gov While this specific example does not utilize an aldehyde, it points to the general strategy of using appropriately substituted naphthalenes to construct fused diazepine (B8756704) rings. The synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives has also been achieved through the reaction of ketimine intermediates with aldehydes in the presence of heteropolyacid catalysts. nih.gov
The synthesis of thieno[2,3-b]azepin-4-ones has been reported via a Dieckmann ring closure, starting from substituted 2-amino-3-carbethoxythiophenes. nih.gov Gold-catalyzed two-step [5 + 2] annulation has also been developed for the efficient synthesis of azepan-4-ones. nih.gov These methods, while not directly employing this compound, illustrate established routes to azepine-containing fused systems that could potentially be adapted.
Naphthalene-Chroman Dimers and Natural Product Analogs
The synthesis of molecules containing both naphthalene and chroman moieties has attracted interest due to the prevalence of these motifs in natural products. A general method for the synthesis of chromeno[4,3-b]chromenes involves the condensation of aromatic aldehydes, dimedone, and 4-hydroxycoumarin. nih.govrsc.org This reaction, often facilitated by a photocatalyst, provides a straightforward route to complex heterocyclic systems. nih.govrsc.org By employing this compound in this reaction, it would be possible to generate a naphthalene-fused chromene derivative.
Furthermore, the synthesis of 3,4-dimethoxy-5-phenyl-1,8-naphthalic anhydride, a natural product, has been achieved in several steps starting from acenaphthene. mpg.de This synthesis demonstrates the feasibility of constructing complex, substituted naphthalic anhydrides which are precursors to a variety of other derivatives.
Advanced Synthetic Applications and Building Block Utility
Role as a Versatile Building Block in Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) aims to generate libraries of structurally diverse small molecules to probe biological systems and accelerate drug discovery. An ideal building block for DOS should be readily available and capable of participating in a variety of branching reaction pathways to yield a wide range of molecular skeletons.
While 8-methoxynaphthalene-1-carbaldehyde possesses the requisite functionalities for such transformations, there is a lack of specific documented examples of its use in DOS campaigns. Theoretical applications could involve its participation in multicomponent reactions, such as the Ugi or Passerini reactions, which are hallmarks of DOS. The aldehyde could react with various amines, isocyanides, and carboxylic acids to rapidly generate a library of complex amides. However, published research to this effect is not readily identifiable.
Precursor for Complex Organic Intermediates in Multi-Step Syntheses
A key role for a building block is its ability to be converted into more complex intermediates that serve as branching points in multi-step synthetic sequences. For this compound, this could involve its conversion to key intermediates for the synthesis of various heterocyclic systems.
For instance, the aldehyde could theoretically undergo a Pictet-Spengler reaction with a β-arylethylamine to form a tetrahydroisoquinoline core, a common motif in alkaloids. researchgate.net Similarly, a Döbner-von Miller reaction with an aniline (B41778) could potentially yield a quinoline (B57606) derivative. Current time information in Jakarta, ID. However, specific literature detailing the successful application of this compound in these or similar multi-step sequences leading to a diverse set of complex intermediates is not apparent.
Applications in Catalytic Research and Reaction Methodology Development
The development of new catalysts and reaction methodologies often relies on the use of specific substrates to test the scope and limitations of a new transformation. The unique electronic and steric properties of this compound could make it an interesting substrate for such studies.
For example, its aldehyde group could be a target for new asymmetric catalytic additions of nucleophiles. The naphthalene (B1677914) backbone could also serve as a scaffold for the synthesis of novel chiral ligands for transition metal catalysis. By modifying the aldehyde and methoxy (B1213986) groups, a range of bidentate or monodentate ligands could potentially be developed. Nevertheless, there are no prominent reports of this compound being used for these specific purposes in the surveyed literature.
Strategic Importance in the Total Synthesis of Complex Molecules
The ultimate test of a building block's utility is often its successful incorporation into the total synthesis of a complex natural product. The naphthalene framework is present in numerous bioactive natural products, and a strategically functionalized naphthalene derivative like this compound could, in principle, serve as a key starting material.
However, searches for total syntheses that strategically employ this compound as a key fragment did not yield specific examples. While related isomers, such as 7-methoxy-naphthalene-1-carbaldehyde, are known precursors in the synthesis of pharmaceuticals like agomelatine, the same strategic importance is not documented for the 8-methoxy isomer in the context of complex molecule total synthesis. beilstein-journals.org
Conclusion and Future Research Directions
Summary of Key Research Contributions and Remaining Questions
Research into 8-Methoxynaphthalene-1-carbaldehyde has primarily established its role as a valuable organic building block in synthetic chemistry. sigmaaldrich.com Its bifunctional nature, featuring a reactive aldehyde group and an electron-rich methoxy-substituted naphthalene (B1677914) ring, makes it a versatile precursor for more complex molecular architectures. The compound is recognized as a potential monomer for advanced materials such as Covalent Organic Frameworks (COFs) and other electronic materials. bldpharm.com Studies on isomeric structures, such as 7-methoxy-naphthalene-1-carbaldehyde, underscore the significance of this compound class as key intermediates in the synthesis of pharmacologically active molecules like Agomelatine. google.com The aldehyde functional group allows for a range of chemical transformations, including the formation of Schiff bases, as demonstrated with related methoxynaphthalene carbaldehydes. nih.gov
Despite these contributions, significant questions remain. The intrinsic biological activities of this compound itself are largely uncharacterized. Related compounds, for instance 8-Methoxynaphthalene-1-ol, have shown potential as antifungal and antimicrobial agents, which raises the question of whether the carbaldehyde derivative possesses similar properties. Furthermore, a comprehensive exploration of its coordination chemistry and its potential to form stable metal complexes has not been thoroughly investigated. A deeper understanding of the electronic interplay between the methoxy (B1213986) and aldehyde groups on the naphthalene core is needed to fully predict and control its reactivity in complex synthetic pathways.
Unexplored Research Avenues and Emerging Methodological Advancements
Numerous research avenues for this compound remain unexplored. A primary area of interest is its systematic evaluation as a precursor for novel therapeutic agents. Drawing parallels from its isomers used in medicinal chemistry, this compound could serve as a scaffold for new classes of drugs. google.com Its application in asymmetric catalysis, where the aldehyde could be a key reactant in stereoselective transformations, is another promising but uninvestigated field.
Emerging methodological advancements could significantly impact future research. The development of efficient, high-yield synthetic routes is crucial. The application of modern synthetic strategies, such as "one-pot" procedures and flow chemistry, could streamline its production and derivatization, making it more accessible for broader research. google.com Advanced spectroscopic and computational techniques could be employed to elucidate the mechanisms of its reactions and to predict the properties of its derivatives. For example, detailed studies on its photophysical properties, inspired by research on related 1,8-naphthalimide (B145957) derivatives, could reveal potential applications in optoelectronics. nih.govrsc.org Investigating its use in organocatalytic tandem reactions could lead to the rapid assembly of complex molecular structures from this simple building block. sigmaaldrich.com
Potential for Novel Chemical Transformations and Material Science Applications
The chemical structure of this compound is ripe with potential for novel transformations and applications in material science. The aldehyde group is a gateway to a multitude of reactions beyond simple Schiff base formation, including Wittig reactions, aldol (B89426) condensations, and multicomponent reactions, enabling the synthesis of a diverse library of complex organic molecules. sigmaaldrich.com
In material science, the naphthalene moiety is a particularly attractive feature. Naphthalene-based compounds are known to be excellent building blocks for organic solid-state laser dyes, offering enhanced thermal and photostability. rsc.org This suggests that polymers or molecular glasses derived from this compound could exhibit valuable optical properties. Its designation as a potential monomer for COFs opens the door to creating highly ordered, porous materials with applications in gas storage, separation, and catalysis. bldpharm.com The electron-donating methoxy group combined with the naphthalene ring could be exploited to create novel charge-transfer materials or semiconductors. The potential for this compound to act as a precursor to photoactive materials, similar to naphthalimides which can generate stable radical anions, points toward applications in sensors and photo-induced energy or electron transfer systems. nih.govnih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 35689-27-1 | bldpharm.com |
| Molecular Formula | C₁₂H₁₀O₂ | bldpharm.comnih.gov |
| Molecular Weight | 186.21 g/mol | bldpharm.com |
| SMILES Code | O=CC1=C2C(OC)=CC=CC2=CC=C1 | bldpharm.com |
Table 2: Summary of Potential Research Applications
| Structural Feature | Potential Application Area | Rationale/Example | Reference |
| Aldehyde Group | Medicinal Chemistry | Precursor for Schiff bases and other heterocyclic compounds with potential biological activity. | nih.gov |
| Aldehyde Group | Asymmetric Synthesis | Substrate for organocatalytic reactions to produce chiral molecules. | sigmaaldrich.com |
| Naphthalene Core | Material Science (Lasers) | Naphthalene units enhance photo- and thermal-stability in organic laser dyes. | rsc.org |
| Entire Molecule | Material Science (COFs) | Use as a monomer for the bottom-up assembly of Covalent Organic Frameworks. | sigmaaldrich.combldpharm.com |
| Methoxy-Naphthalene | Optoelectronics | Precursor to photoactive materials, potentially for sensors or charge-transfer systems. | nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Methoxynaphthalene-1-carbaldehyde, and how can regioselectivity be ensured during functionalization?
- Methodology : Utilize Friedel-Crafts acylation or formylation reactions on methoxynaphthalene derivatives. To ensure regioselectivity, employ directing groups (e.g., methoxy at the 8-position) and optimize reaction conditions (temperature, solvent polarity, and catalyst choice). For example, prenylation or nitration reactions can be guided by steric and electronic effects of substituents .
- Data Validation : Monitor reaction progress via TLC and confirm regiochemistry using H NMR (e.g., coupling constants for aldehyde protons) and X-ray crystallography (if crystals are obtainable) .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodology : Combine chromatographic techniques (HPLC, GC-MS) with spectroscopic analysis. Key steps:
- NMR : Identify characteristic peaks for the aldehyde proton (~10 ppm) and methoxy group (~3.8–4.0 ppm).
- Mass Spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and validate bond lengths/angles .
Q. What solvent systems are optimal for studying the solubility and stability of this compound?
- Methodology : Conduct solubility tests in polar (DMSO, methanol) and non-polar solvents (hexane, toluene). Assess stability via accelerated degradation studies under UV light, heat, or varying pH. Monitor changes using UV-Vis spectroscopy (e.g., absorbance shifts at λmax ~300–350 nm for naphthalene derivatives) .
Advanced Research Questions
Q. How can researchers design controlled exposure studies to evaluate the inhalation toxicity of this compound in animal models?
- Methodology : Follow systematic review frameworks for toxicological studies (Table B-1, B-2):
- Dose Randomization : Administer doses via nebulizers in inhalation chambers, ensuring randomization to minimize bias .
- Endpoints : Monitor respiratory effects (e.g., histopathology of lung tissues) and hepatic/renal biomarkers (ALT, creatinine) .
- Risk of Bias Assessment : Use tools like Table C-6/C-7 to evaluate outcome reporting and allocation concealment .
Q. What computational strategies are effective for predicting the environmental persistence and biodegradation pathways of this compound?
- Methodology :
- QSPR Models : Correlate molecular descriptors (logP, HOMO-LUMO gaps) with biodegradation rates.
- Molecular Dynamics : Simulate interactions with soil/sediment matrices to assess partitioning (logKow) .
- Metabolic Pathway Prediction : Use tools like EAWAG-BBD to identify potential microbial degradation products (e.g., hydroxylated or demethylated derivatives) .
Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for metabolic activation?
- Methodology :
- Enzymatic Assays : Incubate the compound with liver microsomes and monitor metabolite formation via LC-MS/MS. Compare kinetics (Km, Vmax) with related methoxynaphthalenes .
- Docking Studies : Use AutoDock Vina to model binding poses in CYP450 active sites, focusing on methoxy and aldehyde groups’ roles in substrate recognition .
Q. What analytical techniques are suitable for resolving contradictions in reported toxicity data for naphthalene derivatives?
- Methodology :
- Meta-Analysis : Apply inclusion criteria (Table B-1) to filter studies by route (oral/inhalation), dose, and species. Use statistical tools (e.g., Cochrane’s Q-test) to assess heterogeneity .
- High-Resolution Mass Spectrometry : Identify confounding impurities (e.g., isomers or oxidation byproducts) in test compounds that may skew toxicity results .
Methodological Notes
- Crystallography : SHELX programs are critical for refining crystal structures; prioritize high-resolution data (R-factor < 5%) .
- Toxicity Studies : Adopt Tiered Confidence Ratings (High/Moderate/Low) from Table C-6/C-7 to prioritize robust datasets .
- Environmental Monitoring : Combine HPLC-UV for quantitative analysis with GC-MS for volatile degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
